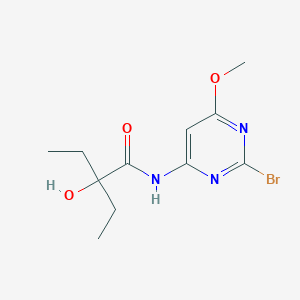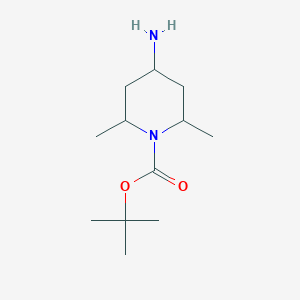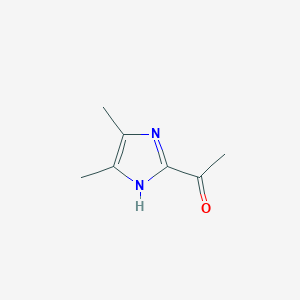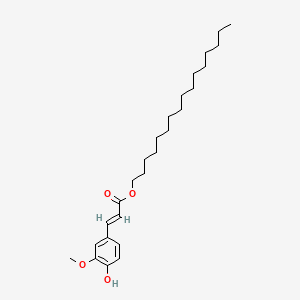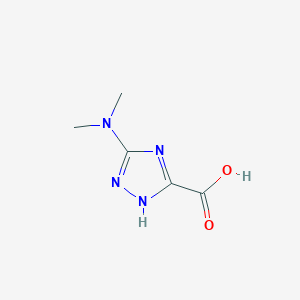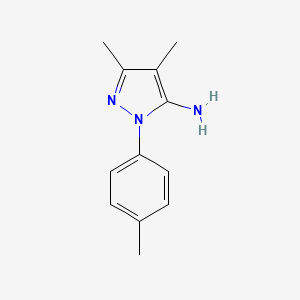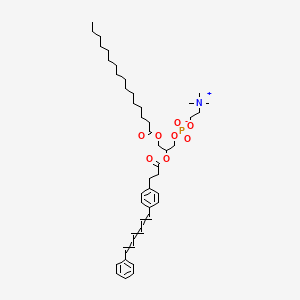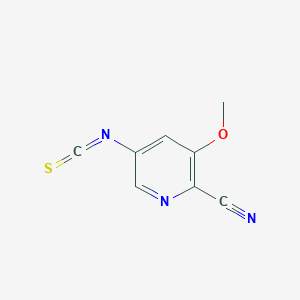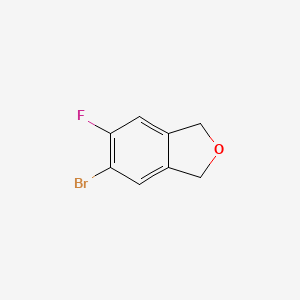
3-Methyl-4-(4-phenylpyridin-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(4-phenylpyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a methyl group at the 3rd position, a phenyl group at the 4th position of the pyridine ring, and an aniline moiety. Aromatic amines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-phenylpyridin-3-yl)aniline can be achieved through several methods. One common approach involves the palladium-catalyzed amination of aryl halides with anilines. This method is known for its efficiency and functional group tolerance . Another method involves the reduction of nitroarenes, which can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale palladium-catalyzed amination reactions. These reactions are typically carried out in high-pressure reactors to ensure complete conversion of the starting materials. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Methyl-4-(4-phenylpyridin-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a widely used reducing agent.
Substitution: Halogenated reagents and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions typically produce amines .
科学的研究の応用
3-Methyl-4-(4-phenylpyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
作用機序
The mechanism of action of 3-Methyl-4-(4-phenylpyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
4-Phenylpyridine: A pyridine derivative with a phenyl group at the 4th position.
3-Methylpyridine: A pyridine derivative with a methyl group at the 3rd position
Uniqueness
3-Methyl-4-(4-phenylpyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H16N2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC名 |
3-methyl-4-(4-phenylpyridin-3-yl)aniline |
InChI |
InChI=1S/C18H16N2/c1-13-11-15(19)7-8-16(13)18-12-20-10-9-17(18)14-5-3-2-4-6-14/h2-12H,19H2,1H3 |
InChIキー |
LPENSVIGBJXYTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=CN=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


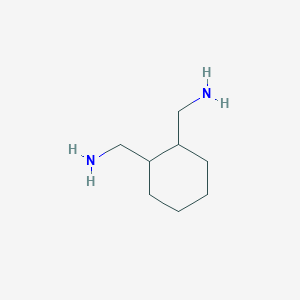
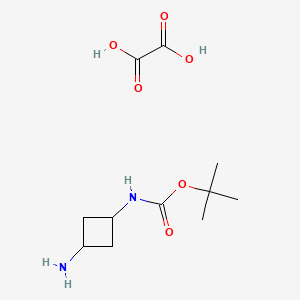
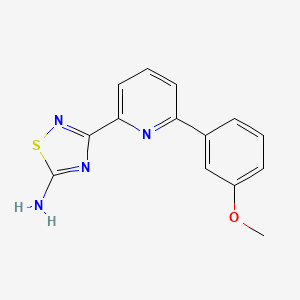
![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
